2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
CAS No.: 2090951-96-3
Cat. No.: VC3155486
Molecular Formula: C11H9ClN4
Molecular Weight: 232.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090951-96-3 |
---|---|
Molecular Formula | C11H9ClN4 |
Molecular Weight | 232.67 g/mol |
IUPAC Name | 2-[4-(chloromethyl)-3-pyridin-2-ylpyrazol-1-yl]acetonitrile |
Standard InChI | InChI=1S/C11H9ClN4/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,6-7H2 |
Standard InChI Key | MOOJQAKCOWKIPZ-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=NN(C=C2CCl)CC#N |
Canonical SMILES | C1=CC=NC(=C1)C2=NN(C=C2CCl)CC#N |
Introduction
Chemical Identity and Structural Features
Molecular Structure
2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring four key structural components: a pyrazole core, a chloromethyl group at the 4-position of the pyrazole, a pyridin-2-yl group at the 3-position, and an acetonitrile moiety attached to the N1 position of the pyrazole ring. This combination creates a molecule with multiple reactive sites and functional groups.
Physical and Chemical Properties
Based on structural analysis, the following properties can be predicted for this compound:
Table 1: Predicted Physicochemical Properties of 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C₁₁H₉ClN₄ | Structural composition |
Molecular Weight | Approximately 232.67 g/mol | Calculated from atomic weights |
Physical State | Crystalline solid at room temperature | Based on similar heterocyclic compounds |
Solubility | Moderate solubility in polar organic solvents (e.g., acetone, methanol); limited water solubility | Based on functional groups present |
LogP | Approximately 1.2-1.8 | Estimated from structure (lipophilic and hydrophilic groups) |
pKa | Multiple pKa values: pyrazole NH (~13-14), pyridine N (~5-6) | Based on similar heterocyclic systems |
Melting Point | Estimated 110-140°C | Based on similar compounds with pyrazole cores |
The presence of the nitrile group imparts electrophilic character, while the pyridine nitrogen provides a potential hydrogen bond acceptor site. The chloromethyl group serves as an electrophilic center, making it potentially reactive toward nucleophiles.
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile likely involves multiple steps, with several potential synthetic routes available. A retrosynthetic analysis suggests the following disconnections:
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N-alkylation of a 4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazole with chloroacetonitrile
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Construction of the pyrazole ring with the pyridyl substituent already in place
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Introduction of the chloromethyl group via chlorination of a methyl precursor
Proposed Synthetic Routes
Table 2: Potential Synthetic Pathways for 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Route | Key Steps | Advantages | Challenges |
---|---|---|---|
Path A | 1. Preparation of 3-(pyridin-2-yl)pyrazole 2. N-alkylation with chloroacetonitrile 3. Introduction of chloromethyl group | - Modular approach - Potential for scale-up | - Regioselectivity in N-alkylation - Handling reactive intermediates |
Path B | 1. Pyrazole ring formation with pyridyl and methyl groups in place 2. Chlorination of methyl group 3. N-alkylation with chloroacetonitrile | - Fewer protecting group manipulations - Potentially higher yields | - Controlling chlorination selectivity - Compatibility of functional groups |
Path C | 1. Formation of pyrazole with acetonitrile group attached 2. Cross-coupling to introduce pyridyl group 3. Chloromethylation at C4 position | - Utilizes established cross-coupling chemistry - Potentially milder conditions | - Multiple transition metal-catalyzed steps - Purification challenges |
Key Reaction Conditions
The synthesis of related pyrazole derivatives typically employs conditions such as:
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N-alkylation: Base (K₂CO₃, Cs₂CO₃, or NaH) in DMF or acetone at 50-80°C
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Chloromethylation: SOCl₂/DMF or NCS/AIBN for radical chlorination of methyl groups
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Pyrazole formation: Condensation of hydrazines with 1,3-dicarbonyl compounds or their derivatives
Reactivity and Chemical Behavior
Reactive Centers
The compound contains several reactive centers that influence its chemical behavior:
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The chloromethyl group acts as an electrophile susceptible to nucleophilic substitution reactions
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The pyrazole nitrogen (when deprotonated) can serve as a nucleophile
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The nitrile group can undergo hydrolysis, reduction, or addition reactions
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The pyridine nitrogen can coordinate with metals or act as a base
Functional Group | Reaction Type | Potential Products |
---|---|---|
Chloromethyl | Nucleophilic substitution (S<sub>N</sub>2) | Ethers, thioethers, amines, esters |
Nitrile | Hydrolysis Reduction Addition | Carboxylic acids, amides Primary amines Iminoesters, amidines |
Pyridine | Coordination N-alkylation N-oxidation | Metal complexes Pyridinium salts Pyridine N-oxides |
Pyrazole C5-H | C-H activation Electrophilic substitution | C5-functionalized derivatives |
Structural Element | Associated Bioactivities | Example Compounds with Similar Motifs |
---|---|---|
Pyrazole core | Anti-inflammatory Antifungal Analgesic | Celecoxib (COX-2 inhibitor) Fipronil (insecticide) Fomepizole (enzyme inhibitor) |
Pyridin-2-yl substituent | Antimicrobial Anticancer CNS activity | Lansoprazole (proton pump inhibitor) Imatinib (kinase inhibitor) |
Chloromethyl group | Alkylating properties Enzyme inhibition | Various covalent enzyme inhibitors |
Acetonitrile moiety | Metabolic stability Hydrogen bonding | Various pharmaceutical intermediates |
Structure-Activity Relationship Considerations
The arrangement of functional groups in this molecule may influence its interaction with biological targets:
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The pyridine and pyrazole nitrogens can serve as hydrogen bond acceptors for interaction with target proteins
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The chloromethyl group may act as a reactive warhead for covalent modification of nucleophilic residues in target proteins
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The relatively rigid core structure formed by the pyrazole and pyridine rings may confer specific conformational preferences that influence receptor binding
Applications and Utility
Pharmaceutical Applications
The compound may find application in medicinal chemistry as:
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A building block for the synthesis of more complex drug candidates
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A potential lead compound for development of enzyme inhibitors
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A structural scaffold for library development in drug discovery programs
Chemical Applications
Beyond pharmaceutical uses, the compound may serve as:
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An intermediate in the synthesis of more complex heterocyclic systems
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A ligand for coordination chemistry and catalysis
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A precursor for materials with specific electronic or optical properties
Comparison with Similar Compounds
Structural Analogues
Several related compounds share structural similarities with 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile:
Table 5: Comparison with Structurally Related Compounds
Compound | Structural Differences | Chemical Property Differences | Application Differences |
---|---|---|---|
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)acetonitrile | Lacks pyridin-2-yl group at position 3 | Lower molecular weight (155.58 g/mol) Potentially higher reactivity at C3 | Simpler synthetic intermediate Less conformational constraint |
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine | Different substitution pattern Isopropyl group instead of acetonitrile Pyridine as core instead of substituent | Higher lipophilicity Different electronic distribution Different hydrogen bonding pattern | Different pharmacological profile Alternative synthetic applications |
Pyrazole-pyridine hybrids without chloromethyl group | Lack the reactive chloromethyl functionality | Lower electrophilic reactivity Potentially higher stability | Less suitable as alkylating agents Different biological target profile |
Functional Considerations
The specific arrangement of functional groups in 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile creates a unique chemical entity with distinct properties:
Analytical Characterization
Spectroscopic Properties
Predicted spectroscopic characteristics for 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile include:
Table 6: Predicted Spectroscopic Features
Analytical Method | Expected Key Features |
---|---|
¹H NMR | - Singlet for -CH₂Cl (δ ~4.5-4.8 ppm) - Singlet for -CH₂CN (δ ~4.8-5.2 ppm) - Singlet for pyrazole C5-H (δ ~7.5-8.0 ppm) - Complex pattern for pyridine protons (δ ~7.2-8.7 ppm) |
¹³C NMR | - -CH₂Cl carbon (δ ~40-45 ppm) - -CH₂CN carbon (δ ~35-40 ppm) - CN carbon (δ ~115-120 ppm) - Aromatic carbons (δ ~120-160 ppm) |
IR | - C≡N stretch (~2250 cm⁻¹) - C-Cl stretch (~750-700 cm⁻¹) - Aromatic C=C and C=N stretches (~1600-1400 cm⁻¹) |
Mass Spectrometry | - Molecular ion peak at m/z 232/234 (M/M+2 pattern due to chlorine) - Fragment ions from loss of chlorine (m/z 197) - Fragment ions from cleavage of CH₂CN group |
Chromatographic Behavior
The compound would likely exhibit the following chromatographic characteristics:
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HPLC: Moderate retention on reverse-phase columns (C18) with methanol/water or acetonitrile/water mobile phases
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TLC: Rf values of approximately 0.3-0.5 in common solvent systems such as ethyl acetate/hexanes (1:1) or dichloromethane/methanol (9:1)
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GC-MS: Would require derivatization or specific column conditions due to the presence of the nitrile and chloromethyl groups
Future Research Directions
Synthetic Optimization
Future research could focus on:
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Development of efficient and scalable synthetic routes with high regioselectivity
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Green chemistry approaches to minimize waste and hazardous reagents
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Flow chemistry methods for continuous production
Biological Evaluation
Investigation of the compound's biological properties could include:
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Screening against enzyme panels to identify potential inhibitory activity
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Assessment of antimicrobial, antifungal, or antiparasitic properties
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Evaluation of cytotoxicity against cancer cell lines
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Structure-activity relationship studies through systematic modification of substituents
Materials Applications
Exploration of applications in materials science might include:
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Investigation of coordination chemistry with various metals
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Development of sensors or fluorescent probes based on the heterocyclic scaffold
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Incorporation into polymers or supramolecular assemblies
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